Methyl 2-hydroxy-3-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
| Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22621-41-6 | |
| Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Nomenclature and Chemical Classification of Methyl 2 Hydroxy 3 Nitrobenzoate
IUPAC and Common Synonyms for Methyl 2-hydroxy-3-nitrobenzoate
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized name for chemical compounds. For the compound , the IUPAC name is This compound . sigmaaldrich.comsigmaaldrich.com However, it is also known by several common synonyms, which are frequently used in commercial and laboratory settings.
These synonyms include:
Methyl 3-nitrosalicylate lookchem.comchemscene.com
3-Nitrosalicylic acid methyl ester lookchem.commolbase.com
2-Hydroxy-3-nitrobenzoic acid methyl ester lookchem.comtcichemicals.com
3-Nitro-2-hydroxybenzoic acid methyl ester lookchem.com
6-carbomethoxy-2-nitrophenol molbase.com
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Synonyms | Methyl 3-nitrosalicylate, 3-Nitrosalicylic acid methyl ester, 2-Hydroxy-3-nitrobenzoic acid methyl ester, 3-Nitro-2-hydroxybenzoic acid methyl ester, 6-carbomethoxy-2-nitrophenol |
Classification within Organic Chemistry
The molecular architecture of this compound places it into several important classes of organic compounds, defined by its specific functional groups.
At its core, this compound is an ester. lookchem.com This is characterized by the presence of a carboxyl group in which the hydrogen of the hydroxyl group has been replaced by a methyl group. Specifically, it is the methyl ester of 2-hydroxy-3-nitrobenzoic acid. tcichemicals.com The ester functional group is a key determinant of its chemical reactivity.
This compound is a derivative of salicylic (B10762653) acid. molbase.com Salicylic acid is a beta-hydroxy acid with the chemical formula C₇H₆O₃, which consists of a hydroxyl group and a carboxyl group attached to a benzene (B151609) ring. In the case of this compound, a nitro group is substituted at the third position of the benzene ring of methyl salicylate (B1505791). This structural relationship to salicylic acid is reflected in one of its common names, methyl 3-nitrosalicylate. lookchem.comchemscene.com The molecule has an approximately planar structure. nih.govresearchgate.net
Synthesis and Derivatization Strategies for Methyl 2 Hydroxy 3 Nitrobenzoate
Established Synthetic Methodologies for Methyl 2-hydroxy-3-nitrobenzoate
The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through the nitration of Methyl Salicylate (B1505791). nih.gov This section delves into the established methodologies for its preparation, focusing on reaction conditions, catalyst systems, and purification techniques.
Nitration of Methyl Salicylate
The direct nitration of Methyl Salicylate is a common and industrially significant method for producing nitro derivatives. guidechem.comresearchgate.net This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene (B151609) ring of Methyl Salicylate. The position of nitration is influenced by the directing effects of the hydroxyl (-OH) and ester (-COOCH3) groups already present on the ring.
The nitration of Methyl Salicylate is typically carried out using a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. asianpubs.orgrsc.org The reaction conditions, including temperature, reaction time, and the ratio of reactants, are crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts, such as the 5-nitro isomer. ciac.jl.cn
Studies have shown that the reaction of Methyl Salicylate with ferric nitrate (B79036) in a refluxing ethyl acetate (B1210297) solution provides a method for nitration. researchgate.netasianpubs.org One study reported refluxing a solution of methyl salicylate (3 ml) and Fe(NO₃)₃·9H₂O (3 g) in ethyl acetate (50 ml) for one hour. nih.gov Optimization of the reaction between iron(III) nitrate and methyl salicylate found that the highest yield is achieved with a reaction time of 3 hours and a molar ratio of iron(III) nitrate to methyl salicylate of 2:3. ciac.jl.cn The presence of a small amount of nitric acid can be beneficial for the nitration process and favors the formation of the 5-nitrosalicylate, whereas a basic medium is unfavorable for nitration but can promote the formation of the 3-nitrosalicylate under strongly basic conditions. ciac.jl.cn
| Reactants | Solvent | Conditions | Product | Yield | Reference |
| Methyl Salicylate, Fe(NO₃)₃·9H₂O | Ethyl Acetate | Reflux, 1 h | This compound | Not specified | nih.gov |
| Methyl Salicylate, Iron(III) Nitrate | Not specified | 3 h, Molar ratio 2:3 | 3-nitrosalicylate and 5-nitrosalicylate | Highest yield | ciac.jl.cn |
Various catalyst systems have been explored to improve the efficiency and regioselectivity of the nitration of Methyl Salicylate. Metal nitrates, such as ferric nitrate and copper(II) nitrate, have been used as nitrating agents, offering advantages over the traditional nitric acid/sulfuric acid mixture by potentially reducing corrosion and environmental impact. researchgate.netasianpubs.org The use of ferric nitrate has been shown to result in a regioselectivity (ratio of methyl 5-nitrosalicylate to methyl 3-nitrosalicylate) of up to 5.3. asianpubs.org Research indicates that the coordination of Methyl Salicylate with the metal ion (e.g., Fe(III)) facilitates the cleavage of the N-O bond in the nitrate group, leading to the formation of nitro radicals that then react with the aromatic ring. researchgate.netasianpubs.org
Supported catalysts, such as zirconium compounds on carriers like montmorillonite (B579905) KSF or K10, have also been investigated for the nitration of salicylic (B10762653) acid compounds, using nitric acid as the nitrating agent in an organic solvent. google.com
Following the nitration reaction, the product mixture typically contains the desired this compound, isomeric byproducts (primarily Methyl 2-hydroxy-5-nitrobenzoate), and unreacted starting materials. Isolation and purification are therefore critical steps to obtain the pure compound.
A common method for isolation involves pouring the reaction mixture into ice water, which causes the solid nitro products to precipitate. guidechem.comyoutube.com The crude solid can then be collected by filtration. guidechem.comyoutube.com
Further purification is often achieved through recrystallization. In one procedure, after nitrating Methyl Salicylate with ferric nitrate in ethyl acetate, the resulting mixture was cooled and filtered. Yellow single crystals of this compound were obtained from the filtrate by the slow evaporation of the ethyl acetate. nih.gov Another method involves washing the crude product with ice-cold methyl alcohol to remove impurities like the o-nitrobenzoic ester. orgsyn.org Column chromatography can also be employed for separating the isomers and obtaining a high-purity product. guidechem.com
Alternative Synthetic Pathways to this compound
While the direct nitration of Methyl Salicylate is a primary route, alternative synthetic strategies exist for the preparation of related nitroaromatic compounds, which could conceptually be adapted or serve as precursors.
An alternative approach involves the nitration of a different starting material, such as Methyl 4-hydroxybenzoate. A process has been developed for the nitration of 4-hydroxy-benzoic acid alkyl esters using 30 to 62% by weight nitric acid at temperatures between 0 and 60°C, which is reported to produce pure 4-hydroxy-3-nitrobenzoic acid alkyl esters in excellent yields. google.com
Another potential pathway is the alkylation of 4-hydroxy-3-nitrobenzoic acid. This acid can be synthesized by nitrating 4-hydroxybenzoic acid. google.comnih.govsigmaaldrich.com The subsequent esterification (alkylation) of the carboxylic acid group with methanol (B129727) would yield Methyl 4-hydroxy-3-nitrobenzoate. google.com While this produces a different isomer, the principles of nitration followed by esterification are a viable synthetic strategy in this class of compounds.
Synthesis of Related Nitrobenzoates
The synthesis of nitrobenzoate esters, structurally related to this compound, can be achieved through several established chemical routes. The most common strategies involve either the nitration of a pre-existing benzoate (B1203000) ester or the esterification of a nitro-substituted benzoic acid.
A primary method for synthesizing simple methyl nitrobenzoates is the direct nitration of methyl benzoate. For instance, Methyl m-nitrobenzoate is prepared by treating methyl benzoate with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgnih.gov The temperature of this electrophilic aromatic substitution must be carefully controlled (e.g., 0–15°C) to optimize the yield of the meta-isomer and minimize the formation of ortho and para products. orgsyn.org Similarly, nitration can be applied to other aromatic esters. A method for preparing methyl 3-methyl-2-nitrobenzoate uses acetic anhydride (B1165640) as a catalyst instead of sulfuric acid, which is reported to improve reaction selectivity and yield. google.com
Another major pathway is the esterification of a nitrobenzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol) in the presence of a strong acid catalyst (like sulfuric acid), is a classic example. ivypanda.comuomustansiriyah.edu.iq This equilibrium-driven reaction is often pushed toward the product by using an excess of the alcohol. uomustansiriyah.edu.iq For example, 3-nitrobenzoic acid can be converted to its methyl ester, methyl 3-nitrobenzoate, via this method. sigmaaldrich.com
The synthesis of the title compound, this compound, has been accomplished by refluxing methyl salicylate with iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in ethyl acetate for one hour. nih.govnih.gov This method introduces the nitro group ortho to the hydroxyl group.
Other substituted nitrobenzoates are synthesized using variations of these core methods. The synthesis of 2-methyl-3-nitrobenzoic acid can be achieved by oxidizing 3-nitro-o-xylene. chemicalbook.comgoogle.com This acid can then be esterified to produce the corresponding methyl ester. nih.gov Furthermore, more complex structures like Methyl 3,4-dihydroxy-5-nitrobenzoate are synthesized via a multi-step route that can include nitration of a precursor like 3,4-dihydroxybenzoic acid, followed by esterification.
The table below summarizes various synthetic strategies for related nitrobenzoates.
| Product | Starting Material(s) | Key Reagents/Conditions | Reaction Type |
| Methyl m-nitrobenzoate | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | Electrophilic Aromatic Substitution (Nitration) |
| Methyl m-nitrobenzoate | m-Nitrobenzoic acid, Methanol | Conc. H₂SO₄, Reflux | Fischer Esterification |
| This compound | Methyl salicylate | Fe(NO₃)₃·9H₂O, Ethyl acetate, Reflux | Nitration |
| 4-Methylphenyl-4-nitrobenzoate | p-Cresol, 4-Nitrobenzoyl chloride | Ethanolic NaOH | Esterification |
| Methyl 3-methyl-2-nitrobenzoate | Methyl 3-methylbenzoate | HNO₃, Acetic anhydride | Nitration |
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is dictated by its three functional groups: the ester, the hydroxyl group, and the nitro group. The aromatic ring's reactivity is also influenced by these substituents.
Reactions Involving the Nitro Group
The nitro group is highly susceptible to reduction, providing a gateway to a variety of amino-substituted compounds.
The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. A variety of methods are available for this conversion. ias.ac.in
Catalytic Hydrogenation: This is a widely used method for reducing aromatic nitro groups. miracosta.edu It involves using a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas. ias.ac.inmiracosta.edu For instance, methyl 3-nitrobenzoate can be quantitatively reduced to methyl 3-aminobenzoate (B8586502) using hydrogen over a Pd/C catalyst in methanol. nih.gov This method is highly efficient and often results in clean products with simple workup procedures.
Chemical Reduction: Aromatic nitro groups can also be reduced using various metals in acidic conditions, such as iron, tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). ias.ac.in Another common reagent is tin(II) chloride (SnCl₂), which can be used in ethanol (B145695) to achieve reduction under pH-neutral conditions. ias.ac.in For less common, specialized applications, a homogeneous catalyst system using a copper salt-amine complex with carbon monoxide as the reductant has been shown to be effective for converting compounds like p-nitrobenzoic acid to the corresponding amine. acs.org
The primary product of the complete reduction of the nitro group in this compound is Methyl 3-amino-2-hydroxybenzoate. The following table outlines common reduction methods applicable to nitrobenzoates.
| Reduction Method | Typical Reagents | Product from Nitro Group |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amino group (-NH₂) |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Amino group (-NH₂) |
| Tin(II) Chloride | SnCl₂ in Ethanol | Amino group (-NH₂) |
| Sodium Dithionite | Na₂S₂O₄ | Amino group (-NH₂) |
The reduction of an aromatic nitro group to an amine is a six-electron reduction. The generally accepted mechanism, first proposed by Haber, involves a stepwise process. nih.gov The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the amine (-NH₂). mdpi.com
The specific mechanism depends on the reducing agent and conditions. miracosta.edu
In catalytic hydrogenation , the mechanism involves the adsorption of the nitro compound onto the surface of the metal catalyst. Activated hydrogen, also adsorbed on the catalyst, is then transferred to the nitro group in a stepwise fashion. miracosta.eduorganic-chemistry.org Studies on Au/TiO₂ catalysts suggest that the nitroaromatic is reduced to a nitrosobenzene (B162901) compound, then to phenylhydroxylamine, and finally to aniline. nih.gov
In chemical reductions using metals or other agents, the mechanism involves the transfer of electrons from the reducing agent to the nitro group. miracosta.edu This can occur via a radical mechanism involving single-electron transfers or via two-electron steps, equivalent to a hydride transfer. mdpi.com
Regardless of the pathway, the nitroso and hydroxylamino derivatives are key intermediates in the transformation from the nitro compound to the final amine product. nih.govmdpi.com
Reactions at the Hydroxyl Group
The phenolic hydroxyl group of this compound is a key site for derivatization through esterification and etherification, allowing for significant structural modifications.
Esterification: The phenolic hydroxyl group can be acylated to form a new ester. A common method for this transformation on a salicylic acid framework is the use of an acid anhydride, such as acetic anhydride. This reaction converts the hydroxyl group into an acetoxy group. miracosta.edu For example, salicylic acid is reacted with acetic anhydride to produce acetylsalicylic acid. miracosta.edu This type of reaction would convert this compound to Methyl 2-acetoxy-3-nitrobenzoate.
Complexation and Chelation Studies
The structure of this compound, featuring a hydroxyl group and a carbonyl oxygen in ortho positions, provides an ideal scaffold for chelation of metal ions. This bidentate arrangement, similar to that of its parent compound, salicylic acid, allows for the formation of stable six-membered ring complexes with various metals. The phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915) anion, which, along with the carbonyl oxygen of the ester group, acts as a potent chelating site.
While specific studies on the complexation of this compound are not extensively documented, the behavior of related nitrosalicylates provides significant insight. For instance, nitrosalicylate anions have been shown to coordinate with metal ions like copper(II). grafiati.com The coordination can occur in a monodentate fashion through the carboxylate group or, more commonly, in a chelating manner involving both the phenolate and carboxylate functionalities. grafiati.com The presence of the electron-withdrawing nitro group on the ring is expected to influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability and electronic properties of the resulting metal complexes.
The synthesis of this compound itself can involve metal species, such as the use of iron(III) nitrate for the nitration of methyl salicylate, though in this context, the iron salt acts as a reagent rather than forming a stable chelate product. nih.govresearchgate.net The chelation properties are more analogous to compounds like 5-nitro-8-hydroxyquinoline (nitroxoline), where the ability to bind metal ions is central to its biological activity. nih.gov It is hypothesized that this compound would form complexes with transition metals, and the properties of these complexes would be modulated by the electronic effects of the nitro substituent.
Table 1: Potential Metal Chelation Sites in this compound
| Coordinating Atom 1 | Coordinating Atom 2 | Metal Ion (Hypothetical) | Resulting Structure |
|---|
Reactions at the Ester Group
The ester functional group is a key site for chemical transformations of this compound, primarily through hydrolysis and transesterification.
Hydrolysis Mechanisms and Kinetics
The ester linkage in this compound is susceptible to hydrolysis, typically under basic or acidic conditions, to yield 2-hydroxy-3-nitrobenzoic acid and methanol. The most common method is alkaline hydrolysis, also known as saponification.
The mechanism for base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution. youtube.comscribd.com
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.
Proton Transfer: The highly basic methoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. In a separate step, the acidic phenolic proton is also removed by the base.
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate and phenolate anions to yield the final product, 2-hydroxy-3-nitrobenzoic acid. miracosta.edulibretexts.org
The kinetics of this reaction are influenced by the substituents on the benzene ring. The presence of the ortho-hydroxyl group in salicylates is known to be crucial for their hydrolysis, often leading to an enhanced reaction rate compared to their meta and para isomers. nih.gov This is attributed to intramolecular hydrogen bonding, which can stabilize the transition state. The addition of a strong electron-withdrawing group like the nitro group at the 3-position is expected to further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted methyl salicylate. Kinetic studies on various substituted methyl benzoates have shown that electron-withdrawing groups generally increase the hydrolysis rate. zenodo.org
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either acids (like H₂SO₄) or bases (like NaOCH₃), or by organometallic catalysts. google.comwinthrop.edu
General Reaction Scheme: C₈H₇NO₅ + R'-OH ⇌ C₇H₄NO₅-R' + CH₃OH
The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol (R'-OH) is often used in large excess, or the methanol by-product is removed as it forms. Studies on the parent compound, methyl salicylate, have demonstrated successful transesterification with various alcohols, including isoamyl alcohol and cyclohexanol, using catalysts like lithium hydroxide, sodium methoxide, or titanium isopropoxide. google.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction. researchgate.netconicet.gov.ar
Given the reactivity of methyl salicylate, it is expected that this compound would undergo similar transesterification reactions. The choice of catalyst and reaction conditions would depend on the specific alcohol being used. Basic catalysts are often very effective for such transformations. researchgate.net
Table 2: Representative Transesterification of Salicylates
| Salicylate Reactant | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| Methyl Salicylate | Isoamyl Alcohol | LiOH | Isoamyl Salicylate | researchgate.net |
| Methyl Salicylate | Cyclohexanol | Titanium Isopropoxide | Cyclohexyl Salicylate | google.com |
Electrophilic Aromatic Substitution on the Benzene Ring
Further electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the three existing substituents. The outcome of such a reaction is determined by the interplay of these effects. masterorganicchemistry.com
-OH (Hydroxyl) group: A strongly activating, ortho-, para-director.
-NO₂ (Nitro) group: A strongly deactivating, meta-director.
-COOCH₃ (Methoxycarbonyl) group: A deactivating, meta-director.
The positions on the ring are numbered as follows: C1 (-COOCH₃), C2 (-OH), C3 (-NO₂), C4, C5, C6.
Position 4 is ortho to the nitro group and meta to the hydroxyl and ester groups.
Position 5 is para to the hydroxyl group and meta to the nitro and ester groups.
Position 6 is ortho to the hydroxyl and ester groups.
The powerful activating and directing effect of the hydroxyl group is expected to dominate the reaction. It strongly directs incoming electrophiles to its ortho (position 6) and para (position 5) positions. The deactivating groups (-NO₂ and -COOCH₃) direct to position 5 (meta to both). Therefore, the directing effects of all three substituents are cooperative, strongly favoring substitution at the C5 position. Substitution at C6 is also possible due to the -OH director, but it is sterically hindered by the adjacent ester group. Substitution at C4 is highly disfavored.
Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation on this compound are predicted to yield the 5-substituted product as the major isomer. For example, nitration would likely produce Methyl 2-hydroxy-3,5-dinitrobenzoate.
Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect | Predicted Target Position for Electrophile (E⁺) |
|---|---|---|---|---|
| -OH | C2 | Activating | ortho, para | C6, C5 |
| -NO₂ | C3 | Deactivating | meta | C5 |
| -COOCH₃ | C1 | Deactivating | meta | C5 |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Hydroxy 3 Nitrobenzoate
Crystallographic Analysis and Solid-State Structure of Methyl 2-hydroxy-3-nitrobenzoate
The solid-state structure of this compound has been elucidated through detailed crystallographic studies. These analyses provide critical insights into the molecule's three-dimensional arrangement, conformation, and the non-covalent interactions that govern its crystal lattice.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. Studies on this compound reveal that the compound crystallizes in the monoclinic system with the space group P2₁/c nih.govresearchgate.net. The analysis provides detailed information on the molecular geometry and the packing of molecules in the crystal.
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇NO₅ nih.govnih.gov |
| Formula Weight | 197.15 nih.gov |
| Crystal System | Monoclinic nih.govresearchgate.net |
| Space Group | P2₁/c nih.govresearchgate.net |
| a (Å) | 7.6120 (10) nih.gov |
| b (Å) | 11.716 (2) nih.gov |
| c (Å) | 9.656 (2) nih.gov |
| β (°) | 101.830 (10) nih.gov |
| Volume (ų) | 842.9 (3) nih.govresearchgate.net |
| Z | 4 nih.gov |
| Temperature (K) | 291 nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) nih.govresearchgate.net |
| R-factor | 0.055 researchgate.net |
A prominent feature of the molecular structure of this compound is a strong intramolecular hydrogen bond. nih.govresearchgate.net This bond forms between the hydrogen atom of the hydroxyl group (-OH) and an oxygen atom of the adjacent methyl ester group (carboxyl group). nih.govresearchgate.net This type of interaction is characteristic of ortho-substituted phenols, particularly when the adjacent group contains a suitable hydrogen bond acceptor like a carbonyl oxygen. doubtnut.com This intramolecular hydrogen bond creates a stable six-membered ring-like structure, which contributes to the planarity of the molecule and influences its chemical and physical properties.
The precise geometry of the hydrogen bonds has been determined from the X-ray diffraction data. The intramolecular O—H⋯O bond is particularly strong and well-defined. The crystal structure is further stabilized by weaker intermolecular C—H⋯O interactions.
Hydrogen-Bond Geometry (Å, °) for this compound
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|
This table details the strong intramolecular hydrogen bond. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. The data shows a short H⋯A distance, indicative of a strong interaction.
The crystal packing is facilitated by these hydrogen bonds, which create a cohesive three-dimensional structure. The analysis of the network reveals how individual molecular units are organized relative to one another, governed by these specific directional interactions.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Based on available scientific literature, only the single monoclinic crystal form of this compound described above has been characterized. nih.govresearchgate.net There are no reports of other polymorphs for this compound.
From a crystal engineering perspective, the observed crystal packing is dominated by the strong intramolecular hydrogen bond and supplemented by weaker intermolecular C—H⋯O interactions. The stability of the intramolecularly bonded conformation makes it a very robust structural motif. Any attempt to engineer new crystal forms (polymorphs) would likely need to involve strategies that could disrupt or modify the intermolecular interactions without altering the core intramolecularly bonded structure. This could potentially be achieved through co-crystallization with other molecules that can form competing hydrogen bonds, thereby leading to different packing arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum has been reported in deuterated chloroform (CDCl₃) at 500 MHz. researchgate.netnih.gov
The most downfield signal appears as a sharp singlet at approximately δ 12.02 ppm. This significant deshielding is characteristic of a phenolic hydroxyl proton (-OH) that is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group of the methyl ester. researchgate.netnih.gov The methyl ester group (-OCH₃) protons resonate as a singlet at δ 4.03 ppm, consistent with three equivalent protons attached to an oxygen atom. researchgate.netnih.gov
Analysis of the aromatic region in the published literature presents data that requires careful consideration. A singlet is reported at δ 7.20 ppm, attributed to a single aromatic proton, and a doublet is reported in the range of δ 8.15-8.19 ppm, assigned to the remaining two aromatic protons. researchgate.netnih.gov However, this assignment does not align with the expected spin-spin coupling patterns for a 1,2,3-trisubstituted benzene (B151609) ring. The three adjacent aromatic protons (at C4, C5, and C6) would be expected to couple with each other, theoretically producing a more complex pattern, likely consisting of a triplet for the H5 proton (coupled to H4 and H6) and two doublets of doublets for the H4 and H6 protons. The reported spectrum may be the result of overlapping signals or an oversimplified interpretation.
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |
|---|---|---|---|
| 12.02 | Singlet (s) | 1H | Phenolic -OH |
| 8.15-8.19 | Doublet (d) | 2H | Aromatic C-H |
| 7.20 | Singlet (s) | 1H | Aromatic C-H |
| 4.03 | Singlet (s) | 3H | Ester -OCH₃ |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. Despite a thorough review of the scientific literature, specific experimental ¹³C NMR spectral data for this compound could not be located.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing detailed connectivity between atoms in a complex molecule. However, published studies employing 2D NMR for the comprehensive structural elucidation of this compound were not found in the reviewed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.
The presence of an intramolecularly hydrogen-bonded hydroxyl group is expected to produce a very broad absorption band in the 3200-2500 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. The carbonyl (C=O) stretching of the ester group is a strong, sharp band typically found around 1735-1705 cm⁻¹; its position can be lowered by conjugation with the aromatic ring and involvement in hydrogen bonding. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually near 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. Other significant absorptions include C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region and C-O stretching vibrations for the ester and phenol groups between 1300-1100 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching (H-bonded) | 3200-2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |
| Aliphatic C-H (-CH₃) | Stretching | 3000-2850 | Medium-Weak |
| Ester C=O | Stretching | ~1710-1680 | Strong |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Weak |
| Nitro NO₂ | Asymmetric Stretching | 1550-1500 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1350-1300 | Strong |
| Ester/Phenol C-O | Stretching | 1300-1100 | Strong |
Similar to FTIR, while Raman spectra of this compound are noted in databases, specific experimental data and peak assignments are not publicly accessible. nih.gov Raman spectroscopy is complementary to IR spectroscopy. Symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. For this molecule, strong Raman bands would be expected for the symmetric stretching vibration of the nitro group (around 1350-1300 cm⁻¹) and the aromatic ring "breathing" modes. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Correlation of Experimental and Computed Vibrational Spectra
The structural elucidation of molecules like this compound is greatly enhanced by comparing experimentally obtained vibrational spectra with those computed through theoretical methods. This correlative approach provides a powerful tool for the precise assignment of vibrational modes. Experimental techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are used to record the vibrational spectra of the compound nih.govscirp.org. The resulting spectra reveal characteristic absorption and scattering bands corresponding to the vibrational frequencies of the molecule's functional groups and skeletal structure.
For theoretical analysis, computational methods like Density Functional Theory (DFT) are commonly employed. scirp.orgresearchgate.netresearchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311++G, is often used to optimize the molecular geometry and calculate harmonic vibrational frequencies. scirp.orgresearchgate.net
The computed frequencies are typically higher than the experimental ones due to the calculations being performed on a single molecule in the gaseous state (neglecting intermolecular interactions) and the inherent approximation in the harmonic model, which does not account for anharmonicity. researchgate.net To bridge this gap, the calculated frequencies are often scaled using scaling factors, which can refine the results to achieve a root-mean-square (RMS) error of as low as 11.68 cm⁻¹ between experimental and computed values for similar molecules. scirp.org This high degree of correlation allows for an unambiguous assignment of fundamental vibrational modes based on the Potential Energy Distribution (PED). scirp.orgresearchgate.net While experimental FTIR and FT-Raman spectra for this compound are available, detailed published studies correlating them with theoretical computations for this specific molecule are not prevalent in the reviewed literature. nih.gov However, the methodology has been successfully applied to closely related compounds like 4-methyl-3-nitrobenzoic acid and methyl benzoate (B1203000), demonstrating its utility. researchgate.netresearchgate.net
Mass Spectrometry (MS) of this compound
Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize, primarily by losing an electron to form a radical cation known as the molecular ion ([M]•+). nih.govyoutube.com This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
For this compound (C₈H₇NO₅), the molecular weight is 197.14 g/mol . nih.gov The EI-MS data shows a peak at m/z 197, which corresponds to the molecular ion [C₈H₇NO₅]•+. nih.gov The spectrum is characterized by several key fragment ions that provide structural information. The most abundant peak, or base peak, is observed at m/z 165. nih.gov This prominent fragment is likely formed by the loss of a methoxy radical (•OCH₃, 31 Da), followed by the rearrangement and loss of a hydrogen atom, or more directly, the loss of methanol (B129727) (CH₃OH, 32 Da) from the molecular ion. The loss of the ester's methoxy group is a common fragmentation pathway for methyl benzoates. docbrown.infostackexchange.com Another significant peak is found at m/z 166. nih.gov
The fragmentation of nitroaromatic compounds can also involve the loss of NO (30 Da) or NO₂ (46 Da) groups. youtube.com The interplay of these fragmentation pathways results in the distinct mass spectrum of this compound.
Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion/Fragment | Significance |
|---|---|---|
| 197 | [C₈H₇NO₅]•+ | Molecular Ion ([M]•+) nih.gov |
| 166 | [M - OCH₃]+ or similar | Fragment Ion nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sciepub.comnih.gov In this technique, a sample mixture is vaporized and separated into its individual components as it travels through a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected, generating a mass spectrum for each separated compound.
This compound has been analyzed using GC-MS, and its spectral data is available in spectral libraries such as the National Institute of Standards and Technology (NIST) main library. nih.gov This data is crucial for the identification of the compound in complex mixtures. The analysis provides a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum that can be matched against library data for confirmation.
Table 2: GC-MS Data Summary for this compound
| Parameter | Value | Reference |
|---|---|---|
| Spectral Library | Main library | PubChem nih.gov |
| NIST Number | 8767 | PubChem nih.gov |
| Total Peaks | 42 | PubChem nih.gov |
| Top Peak (m/z) | 165 | PubChem nih.gov |
| 2nd Highest Peak (m/z) | 197 | PubChem nih.gov |
Computational Chemistry and Theoretical Studies on Methyl 2 Hydroxy 3 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting molecular properties.
Density Functional Theory (DFT) Studies
A critical first step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For Methyl 2-hydroxy-3-nitrobenzoate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Experimental crystal structure data from X-ray diffraction provide a real-world reference for the molecule's geometry. nih.govresearchgate.net In the solid state, this compound is nearly planar, with an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. nih.govresearchgate.net A DFT-based geometry optimization would be expected to reproduce this planarity and the intramolecular hydrogen bond.
The electronic structure, which describes the arrangement of electrons in the molecule, can also be detailed through DFT. This includes the distribution of electron density and the energies of the molecular orbitals.
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C3-C4 | 1.380 |
| Bond Length | C2-O1 | 1.334 |
| Bond Length | C7-O4 | 1.215 |
| Bond Length | C7-O5 | 1.323 |
| Bond Length | C8-O5 | 1.455 |
| Bond Length | C3-N1 | 1.457 |
| Bond Angle | O1-C2-C3 | Not Reported |
| Bond Angle | C2-C3-C4 | Not Reported |
| Bond Angle | C2-C3-N1 | Not Reported |
| Bond Angle | O4-C7-O5 | Not Reported |
| Bond Angle | C2-C7-O5 | Not Reported |
| Data sourced from X-ray crystallography data. nih.gov |
Note: A comprehensive list of bond angles was not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
For this compound, a detailed FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing nitro group and the carbonyl group of the ester.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Specific computational data for this compound is not available in the reviewed literature. |
The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.
Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atoms of the hydroxyl, carbonyl, and nitro groups. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. These would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than some more advanced methods, it neglects electron correlation, which can affect the accuracy of the results.
An HF calculation for this compound would provide a baseline understanding of its electronic structure and geometry. Comparing the results from HF with those from DFT and experimental data would highlight the importance of electron correlation in accurately describing this molecule. As with the specific DFT studies, detailed research applying HF methods to this compound is not present in the available literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, solvation effects, and interactions of a molecule with its environment.
An MD simulation of this compound could reveal how the molecule behaves in different solvents, how its intramolecular hydrogen bond fluctuates, and how it might interact with other molecules. This information is particularly valuable for understanding its behavior in biological systems or in solution-phase reactions. Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.
Docking Studies and Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. While direct docking studies on this compound are not extensively documented, research on analogous compounds offers a glimpse into its potential binding modes and biological activities.
Interactions of Structurally Related Compounds:
Studies on various derivatives of salicylic (B10762653) acid and methyl salicylate (B1505791) have demonstrated their potential to interact with a range of biological targets, primarily enzymes involved in inflammation and microbial pathogenesis. The presence of the hydroxyl, carboxyl, and nitro groups on the benzene (B151609) ring of this compound suggests that it could participate in various non-covalent interactions, including hydrogen bonds, and electrostatic interactions, which are crucial for ligand-protein binding.
For instance, molecular docking studies of nitro-substituted benzamide derivatives have shown their potential as anti-inflammatory agents by binding to inducible nitric oxide synthase (iNOS). In one study, compounds with nitro groups demonstrated significant inhibitory capacity, with the docking analysis revealing that the nitro groups' orientation and polarizability were key to efficient binding within the enzyme's active site.
Similarly, research on methyl salicylate-based thiazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-cancer therapy, has highlighted the importance of specific molecular interactions. Docking simulations of the most active compounds in this class revealed continuous interactions with the catalytic site and allosteric loops of the protein.
The following table summarizes findings from docking studies on compounds structurally related to this compound, illustrating their potential biological targets and the nature of their molecular interactions.
| Compound Class | Biological Target | Key Interactions/Findings |
| Nitro-substituted Benzamides | Inducible Nitric Oxide Synthase (iNOS) | The orientation and polarizability of the nitro groups were found to be crucial for efficient binding to the enzyme. |
| Methyl Salicylate-based Thiazoles | Protein Tyrosine Phosphatase 1B (PTP1B) | Continuous interactions with the catalytic site and loops involved in the catalytic activity of the protein were observed. |
| Salicylic Acid Derivatives | Fungal Enzymes | In silico analysis suggested a probable multitarget mechanism of antifungal activity. |
| Ester Analogs of Salicylic Acid | Cyclooxygenase (COX) Enzymes | Docking studies predicted the binding energy and interactions within the hydrophobic channel of the COX active site. |
Table 1: Summary of Docking Studies on Structurally Related Compounds
It is important to note that these findings are for analogous compounds and that dedicated computational studies on this compound are necessary to elucidate its specific molecular interactions and potential biological targets. Such studies would involve docking the compound into the active sites of various relevant proteins to predict its binding affinity and identify the key amino acid residues involved in the interaction.
Applications and Advanced Materials Science Incorporating Methyl 2 Hydroxy 3 Nitrobenzoate
Role in Organic Synthesis as a Precursor or Intermediate
As an analogue of methyl salicylate (B1505791), Methyl 2-hydroxy-3-nitrobenzoate is recognized as a valuable intermediate in organic synthesis. nih.govresearchgate.net Its functional groups can be chemically modified through various reactions, making it a foundational component for constructing a wide range of organic molecules.
This compound and its related compounds show potential for application in the development of functional materials. nih.govresearchgate.net The presence of reactive sites on the molecule allows for its incorporation into larger, more complex structures with specific physical or chemical properties. However, detailed research outlining the synthesis of specific functional materials directly from this compound is not extensively documented in the available literature.
Nitroaromatic compounds are crucial intermediates in the pharmaceutical industry, primarily because the nitro group can be readily reduced to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs). A closely related compound, Methyl 2-methyl-3-nitrobenzoate, serves as a critical precursor in the synthesis of Lenalidomide, an important immunomodulatory drug used in the treatment of cancers like multiple myeloma. nbinno.com This highlights the strategic importance of the 3-nitrobenzoate scaffold in medicinal chemistry. nbinno.com The conversion of this compound to its corresponding amine, Methyl 3-amino-2-hydroxybenzoate, would produce a versatile intermediate for the synthesis of various complex molecules and potential drug candidates. nbinno.com Medicinal chemists utilize the unique structure and reactivity of such intermediates to design and synthesize novel compounds that can target various disease pathways. nbinno.com
Aromatic nitro compounds are foundational in the synthesis of many synthetic colorants. The key to their utility is the chemical transformation of the nitro group into an amino group (-NH2). nbinno.com This amine can then undergo a diazotization reaction to form a highly reactive diazonium salt. This salt is subsequently reacted with a coupling component to form an azo compound (-N=N-), which is the chromophore (the part of a molecule responsible for its color) in all azo dyes. nbinno.com While specific examples for this compound are not detailed, its isomeric counterpart, 2-Hydroxy-4-nitrobenzoic acid, is recognized as a critical intermediate for this purpose. nbinno.com This versatility allows for the creation of a diverse palette of colors for various applications, from textiles to plastics. nbinno.com
Bioactivity and Biological Significance of Methyl 2 Hydroxy 3 Nitrobenzoate and Its Analogs
Pharmacological and Medicinal Chemistry Research
Research into the pharmacological potential of Methyl 2-hydroxy-3-nitrobenzoate and its analogs has explored a range of biological effects, from antimicrobial to anticancer activities. The structural characteristics of these molecules, particularly the substitution pattern on the benzene (B151609) ring, play a crucial role in determining their biological efficacy.
While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the broader class of salicylates and nitroaromatic compounds has been a subject of antimicrobial research. For instance, various fatty acid esters of salicylic (B10762653) acid have demonstrated antimicrobial activity against a range of oral microorganisms.
Studies on related compounds suggest that the presence of a nitro group can confer antimicrobial properties. Nitro compounds are known to exhibit a wide spectrum of activities, including antibiotic effects. nih.gov This activity is often attributed to the ability of the nitro group to undergo redox reactions within cells, leading to cellular toxicity and the death of microorganisms. nih.gov
An interactive data table summarizing the antimicrobial activity of some fatty acid methyl esters is provided below for illustrative purposes, as direct data for this compound is not available.
| Compound | Concentration (µg/mL) | Inhibition (%) | Target Organism |
| LA-ME | 25 | 90-100 | S. mutans |
| PA-ME | 25 | 90-100 | S. mutans |
| GLA-ME | 25 | 90-100 | S. mutans |
| ALA-ME | 25 | 90-100 | S. mutans |
| *Data based on studies of fatty acid methyl esters against S. mutans. unair.ac.id |
The potential anticancer and antitumor properties of this compound and its analogs are an emerging area of investigation. Although direct anticancer studies on this compound are not widely reported, its use as a precursor in the synthesis of compounds with demonstrated anticancer activity is documented. For example, it has been used in the synthesis of PARP1 inhibitors, which are a class of anticancer agents.
Furthermore, a patent for an anticancer agent composition includes this compound, suggesting its potential role in the development of new cancer therapies. fishersci.com The broader class of nitro compounds has been recognized for its antineoplastic activities. nih.gov
The following table presents IC50 values for some betulonic acid derivatives against various cancer cell lines, illustrating the type of data generated in anticancer research for related compound classes.
| Compound | Cell Line | IC50 (µM) |
| Betulonic acid amide I (A) | MT-4 | 4.2 |
| Betulonic acid amide I (B) | MOLT-4 | 32.0 |
| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate (XII) | 518A2 (melanoma) | 9.44-10.83 |
| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate (XII) | A549 (lung) | 9.44-10.83 |
| *Data based on studies of betulonic acid derivatives. nih.gov |
The anti-inflammatory and analgesic potential of this compound is inferred from studies on its derivatives and the known properties of the salicylate (B1505791) scaffold. While direct experimental data on the anti-inflammatory activity of this compound is scarce, a study on 1,2-benzoxazole derivatives synthesized from it has reported significant anti-inflammatory and analgesic effects. medchemexpress.com For instance, compounds derived from this compound showed up to 66.1% inhibition of edema in an anti-inflammatory assay. medchemexpress.com
The general class of salicylates is well-known for its anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.
Below is a table showing the analgesic activity of some acyl-salicylic acid derivatives, which provides context for the potential activity of related compounds.
| Compound | ED50 (mmol/kg) |
| Aspirin (positive control) | > 0.39 |
| BS3 (O-(4-tert-butylbenzoyl)-salicylic acid analog) | 0.26 |
| BS4 | < 0.39 |
| *Data based on acetic acid induced writhing test in mice. unair.ac.id |
Beyond the aforementioned activities, derivatives of this compound are being explored for other therapeutic applications. Its role as an intermediate in the synthesis of modulators for IL-12, IL-23, and/or IFN alpha responses suggests its relevance in the development of treatments for autoimmune diseases. researchgate.net The precursor, 3-Nitrosalicylic acid, has been noted for its ability to bind to Molybdenum, which is a key element in the activity of nitrogenase, suggesting a role in biochemical processes. medchemexpress.com
Mechanism of Biological Action
The mechanism of action for this compound and its analogs is likely multifaceted, stemming from the contributions of both the salicylate and the nitro-substituted aromatic ring.
The biological activity of nitro-containing compounds is often linked to the electrochemical properties of the nitro group. nih.gov It is proposed that the nitro group can undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, and ultimately the amino group. These reactive species can interact with various biological macromolecules, including proteins and nucleic acids, leading to a range of biological effects. nih.gov The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule, which can affect its binding affinity to biological targets. nih.gov
Cellular Pathway Modulation
The cellular mechanisms of salicylates are well-documented and often involve the modulation of key inflammatory signaling pathways. A primary target is the cyclooxygenase (COX) enzyme, which is involved in prostaglandin (B15479496) synthesis. researchgate.net By inhibiting COX, salicylates can reduce inflammation. Furthermore, salicylates have been shown to influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. sigmaaldrich.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. A novel salicylic acid analog, Methyl salicylate 2-O-β-D-lactoside, has been shown to exert anti-inflammatory effects in glial cells by suppressing pro-inflammatory cytokines and inhibiting the NF-κB pathway by blocking the activation of IKK and p65. sigmaaldrich.com
The nitro group in this compound introduces an additional element for cellular interaction. Nitroaromatic compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can modulate various signaling pathways that are sensitive to the cellular redox state. For example, lipid peroxidation-derived aldehydes can regulate redox-sensitive transcription factors like NF-κB. cymitquimica.com It is plausible that this compound could influence cellular functions through a dual mechanism: the salicylate core could modulate inflammatory pathways like NF-κB, while the nitro group could participate in redox-sensitive signaling processes.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The structure-activity relationship (SAR) of salicylates indicates that the carboxyl and adjacent phenolic hydroxyl groups are essential for their anti-inflammatory activity. nih.gov Modifications to these groups can significantly affect potency and toxicity. For instance, reducing the acidity of the carboxylic group in salicylamide (B354443) retains analgesic action but removes the anti-inflammatory properties. nih.gov The position of the hydroxyl group is critical; moving it to the meta or para position relative to the carboxyl group abolishes activity. nih.gov
Introducing substituents onto the aromatic ring further modifies the biological activity. Halogen substitution on the aromatic ring of salicylic acid, for example, has been shown to enhance both potency and toxicity. nih.gov In the context of nitro substitution, studies on related nitroaromatic compounds provide valuable insights. Research on the mutagenic activity of nitro-substituted indoles demonstrated that the position of the nitro group is a key determinant of activity. Nitro groups at the C5 or C6 positions often result in measurable mutagenic activity, whereas those at C4 or C7 lead to weakly or non-mutagenic compounds. nih.gov
A study on salicylic acid analogs as inhibitors of β-lactamase from Pseudomonas aeruginosa revealed that the addition of a nitro group at the C-3 and C-5 positions of the benzoic ring resulted in a two- to three-fold increase in inhibitory activity compared to salicylic acid itself. nih.gov This suggests that a nitro group at the 3-position, as in this compound, could enhance certain biological activities.
Below is a table summarizing the influence of substituents on the activity of salicylate and other aromatic derivatives, based on findings from related studies.
| Compound Class | Substitution Position | Effect on Activity | Reference |
| Salicylic Acids | Meta or Para -OH | Abolishes activity | nih.gov |
| Salicylic Acids | Halogenation of ring | Enhances potency and toxicity | nih.gov |
| Salicylic Acids | Nitro group at C-3, C-5 | 2-3 fold increase in β-lactamase inhibition | nih.gov |
| Nitroindoles | C-5 or C-6 nitro | Measurable mutagenic activity | nih.gov |
| Nitroindoles | C-4 or C-7 nitro | Weakly or non-mutagenic | nih.gov |
Enzymatic Transformations and Biocatalysis Involving this compound
This compound is susceptible to several enzymatic transformations targeting its ester and nitro functional groups. The ester linkage can be hydrolyzed by esterases to yield 3-nitrosalicylic acid and methanol (B129727). This type of reaction is common for ester-containing compounds in biological systems. nih.gov
The nitro group is a primary site for enzymatic modification, particularly reduction. A wide variety of microorganisms possess nitroreductases, which are flavoenzymes that catalyze the reduction of nitroaromatic compounds. This reduction typically proceeds via nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. nih.gov These enzymatic transformations are significant as the intermediates can be more reactive and biologically active than the parent nitro compound.
Several bacterial enzymes have been identified that can transform nitroaromatic compounds. These include monooxygenases and dioxygenases that can lead to the elimination of the nitro group, and hydride transferases. nih.gov For example, an azoreductase from Lysinibacillus sphaericus has been shown to act as a nitroreductase, capable of selectively reducing the nitro group of compounds like 4-nitrobenzoic acid and 2-nitrophenol. nih.gov
The following table summarizes various enzymes and their potential action on nitroaromatic compounds, which are relevant to the metabolism of this compound.
| Enzyme Class | Source Organism (Example) | Transformation | Substrate (Example) | Reference |
| Nitroreductase | Lysinibacillus sphaericus | Reduction of nitro to amine | 4-Nitrobenzoic acid | nih.gov |
| Nitroreductase | Anaerobic Bacteria | Reduction of nitro to amine | General nitroaromatics | nih.gov |
| Monooxygenase | Aerobic Bacteria | Elimination of nitro group | Nitrophenols | nih.gov |
| Dioxygenase | Aerobic Bacteria | Elimination of nitro group | General nitroaromatics | nih.gov |
| Esterase/Suberinase | Streptomyces scabies | Hydrolysis of ester linkage | p-Nitrophenyl esters | nih.gov |
Environmental and Toxicological Considerations in Academic Research
Environmental Fate and Degradation Studies
Direct studies on the environmental fate and degradation of Methyl 2-hydroxy-3-nitrobenzoate are not extensively available in published literature. The environmental persistence of nitroaromatic compounds is largely influenced by the presence of the nitro group, which makes the aromatic ring electron-deficient and generally more resistant to aerobic degradation. nih.gov The degradation of such compounds in the environment is a complex process that can be influenced by factors such as microbial activity, sunlight (photolysis), and other chemical reactions.
For some related compounds, such as m-nitrobenzoic acid, bacterial degradation pathways have been identified. For instance, Pseudomonas sp. strain JS51 has been shown to grow on m-nitrobenzoate, initiating the degradation by a dioxygenase to produce protocatechuate, which is then further metabolized. nih.gov This suggests that microbial degradation of this compound may be possible, likely involving initial hydrolysis of the ester group followed by enzymatic reactions targeting the nitro-substituted aromatic ring. However, without specific studies, the rate and extent of its degradation in various environmental compartments (soil, water, air) remain speculative. The stability of nitroaromatic compounds can lead to their persistence in the environment, posing potential long-term risks. nih.gov
Ecotoxicological Impact Assessment
There is a significant gap in the literature regarding the ecotoxicological impact of this compound on specific organisms or ecosystems. In general, nitroaromatic compounds are recognized for their potential toxicity and mutagenicity. nih.govnih.gov These compounds can have harmful effects on a wide range of organisms, including microorganisms, algae, invertebrates, and fish. The toxicity often stems from the nitro group, which can be metabolically reduced to form reactive nitroso and hydroxylamino intermediates that can damage cellular components, including DNA. researchgate.net
Given the general toxicity of the class of nitroaromatic compounds, it is plausible that this compound could exhibit ecotoxicological effects. researchgate.netresearchgate.net However, without specific experimental data (such as LC50 or EC50 values for relevant indicator species), a quantitative assessment of its environmental risk is not possible. Research on other nitroaromatic compounds has shown a range of toxic effects, from inhibition of microbial activity to adverse impacts on aquatic life. epa.gov
Waste Management and Safe Handling in Research Settings
The responsible management of chemical waste and safe handling practices are paramount in any research laboratory. For this compound, waste should be managed in accordance with local, regional, and national regulations for chemical waste. researchgate.net As a standard practice, chemical waste should not be mixed with other waste streams and should be stored in its original or appropriately labeled containers. nih.gov
In a research setting, spills should be handled by collecting the material, binding it if necessary, and placing it in a suitable container for disposal. nih.gov Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound to avoid skin and eye contact. nih.gov Hands should be washed thoroughly after handling the substance. nih.gov Although not classified as a hazardous substance for transport, it is handled in the laboratory with the care afforded to all research chemicals, assuming that its toxicological properties have not been fully investigated. nih.gov
| Property | Value | Source |
| Melting Point | 78 - 80 °C | nih.gov |
| Boiling Point | 279 °C | nih.gov |
| Chemical Stability | Stable under standard ambient conditions | nih.gov |
Future Research Directions and Emerging Trends for Methyl 2 Hydroxy 3 Nitrobenzoate
Novel Synthetic Methodologies
Future research is likely to focus on developing more efficient, selective, and environmentally benign methods for synthesizing Methyl 2-hydroxy-3-nitrobenzoate. While traditional synthesis often involves the esterification of 3-nitrosalicylic acid, newer methods are being explored. nih.gov
One novel approach that stands out is the coordination-mediated radical nitration of methyl salicylate (B1505791) using ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) in refluxing ethyl acetate (B1210297). researchgate.netnih.gov This method moves away from the harsh conditions of traditional mixed-acid nitration. The proposed mechanism involves the coordination of methyl salicylate with ferric nitrate, which facilitates the splitting of N-O bonds in the nitrate group to form nitro and oxygen radicals. researchgate.net These nitro radicals then react with methyl salicylate or its iron complexes to yield a series of nitrated products, including this compound. researchgate.net This technique is noteworthy for its milder conditions and differing regioselectivity compared to standard methods. asianpubs.org Studies have investigated the effects of reaction time and molar ratios on the product yield, noting that a 2:3 molar ratio of iron(III) nitrate to methyl salicylate over 3 hours provides the highest yield. ciac.jl.cn Further research could optimize this metal-mediated nitration for even greater selectivity and yield, potentially exploring other metal nitrates or catalytic systems. asianpubs.org
Another avenue involves the late-stage C-H functionalization of complex molecules. nih.gov The development of reagents like N-nitrosaccharin, which acts as a controllable source of the nitronium ion under mild conditions, could open up new pathways for synthesizing nitroaromatic compounds with high functional group tolerance, although this has not been specifically applied to this compound yet. nih.gov
Exploration of Advanced Applications
The primary advanced application for this compound is its role as a crucial starting material and intermediate in the synthesis of novel pharmaceuticals. Its structure is a key component in building more complex bioactive molecules.
A significant example is its use in the synthesis of Deucravacitinib, an FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor. nih.govmdpi.com The synthesis begins with this compound, which undergoes methylation and subsequent ammonolysis to form 2-methoxy-3-nitrobenzamide. nih.govmdpi.comscribd.com This intermediate is then elaborated through several steps to produce the final complex drug molecule. nih.gov The compound is also a precursor for other amide-substituted heterocyclic compounds designed to modulate immune responses by inhibiting IL-12, IL-23, and/or IFNα signaling pathways. google.com
The exploration of advanced applications will likely continue in the field of medicinal chemistry, where the compound serves as a scaffold to be modified for the creation of new therapeutic agents. Its functional groups allow for a variety of chemical transformations, making it a valuable building block for libraries of potential drug candidates. nih.gov
In-depth Mechanistic Investigations
Detailed mechanistic studies provide fundamental insights into the reactivity and properties of this compound. Research in this area focuses on both the mechanism of its formation and the intricacies of its molecular structure.
Mechanism of Formation: As mentioned, the nitration of methyl salicylate with ferric nitrate has been investigated mechanistically. asianpubs.org Through electronic absorption spectra, cyclic voltammetry, and electrospray ionization mass spectra, a coordination-mediated radical nitration process was proposed. researchgate.net This mechanism suggests that the coordination between the ferric ion and methyl salicylate is a key step that promotes the formation of nitro radicals, a departure from the classic electrophilic aromatic substitution pathway seen with mixed acids. researchgate.netmnstate.edu
Molecular and Crystal Structure: X-ray crystallography has provided a definitive look at the compound's three-dimensional structure. nih.govresearchgate.net These studies show that the molecule is nearly planar. nih.gov A significant feature is the strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the oxygen of the ester's carbonyl group. nih.govresearchgate.net This interaction contributes to the planarity of the molecule. researchgate.net The crystal structure is further stabilized by weaker intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net This detailed structural information is crucial for understanding its chemical behavior and for designing new molecules based on its scaffold.
Below are tables summarizing the crystallographic data.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₇NO₅ |
| Formula Weight | 197.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6120 (10) |
| b (Å) | 11.716 (2) |
| c (Å) | 9.656 (2) |
| β (°) | 101.830 (10) |
| Volume (ų) | 842.9 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.554 |
| Data sourced from Acta Crystallographica Section E, 2009, 65, o1716. researchgate.net |
Hydrogen-Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O1—H1A···O4 | 0.96 | 1.70 | 2.554 (2) | 146 |
| C4—H4A···O2(i) | 0.93 | 2.57 | 3.321 (3) | 138 |
| C6—H6A···O4(ii) | 0.93 | 2.49 | 3.336 (3) | 151 |
| C8—H8B···O1(ii) | 0.96 | 2.59 | 3.305 (3) | 131 |
| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1. Data sourced from Acta Crystallographica Section E, 2009, 65, o1716. nih.gov |
Development of Hybrid Materials
An emerging trend in materials science is the creation of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. researchgate.net The functional groups present in this compound make it an intriguing candidate for use as an organic linker in such materials.
While this specific molecule has not been extensively used to create hybrid materials yet, its isomers and related compounds are subjects of study. researchgate.net For instance, the structural properties of this compound are compared with those of other isomers used in constructing coordination polymers. researchgate.netresearchgate.net The presence of the hydroxyl, carboxylate (via the ester), and nitro groups provides multiple potential coordination sites for metal ions. This suggests that it could be a valuable component for designing novel hybrid materials. Future research could focus on synthesizing MOFs or other coordination polymers using this compound as a linker to create materials with tailored properties, such as photoactivity or specific catalytic functions. researchgate.net
Q & A
Q. How to interpret contradictory NOESY data for conformational analysis?
- Methodological Answer : Cross-peak absence between hydroxyl and methoxy protons suggests rapid exchange in solution, masking intramolecular hydrogen bonding observed in the solid state. Variable-temperature NMR (e.g., 25°C to −40°C) can slow exchange rates, revealing hidden correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
